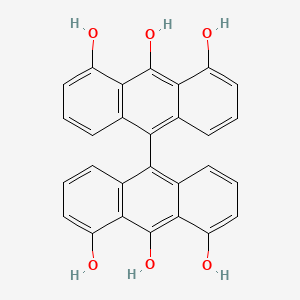

Anthralin 10,10'-dimer

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of anthralin 10,10’-dimer involves the oxidative coupling of anthralin. This process can be achieved through various methods, including:

Chemical Oxidation: Using oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions to facilitate the dimerization of anthralin.

Electrochemical Methods: Employing electrochemical cells to induce the oxidation and subsequent dimerization of anthralin.

Industrial Production Methods: While specific industrial production methods for anthralin 10,10’-dimer are not extensively documented, the principles of large-scale chemical synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the oxidative coupling process.

Análisis De Reacciones Químicas

Types of Reactions: Anthralin 10,10’-dimer undergoes various chemical reactions, including:

Oxidation: The dimer can be further oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced species.

Substitution: The hydroxyl groups on the dimer can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium ferricyanide, ceric ammonium nitrate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Monomeric anthralin and reduced derivatives.

Substitution Products: Various substituted anthralin derivatives.

Aplicaciones Científicas De Investigación

Anthralin 10,10’-dimer has several scientific research applications, including:

Chemistry: Used as a model compound to study redox reactions and dimerization processes.

Biology: Investigated for its interactions with cellular components, such as mitochondrial membranes.

Medicine: Explored for its potential therapeutic effects in treating skin conditions like psoriasis.

Industry: Utilized in the development of topical formulations and drug delivery systems.

Mecanismo De Acción

The mechanism of action of anthralin 10,10’-dimer involves its interaction with cellular components, particularly within the mitochondria. The dimer can modulate the redox status of mitochondrial membranes, affecting processes such as:

Inhibition of Mitochondrial Functions: The dimer inhibits mitochondrial oxygen uptake and adenosine triphosphate synthesis.

Generation of Reactive Oxygen Species: The dimer can induce the formation of reactive oxygen species, leading to oxidative stress and cellular damage.

Modulation of Redox Components: The dimer acts as an electron donor to inner mitochondrial membrane-associated redox components.

Comparación Con Compuestos Similares

Anthralin: The monomeric form of the dimer, widely used in psoriasis treatment.

Anthraquinone: A metabolite of anthralin with distinct chemical properties.

Chrysarobin: A natural product similar to anthralin, used in traditional medicine.

Comparison:

Anthralin 10,10’-dimer vs. Anthralin: The dimer is a weaker inhibitor of mitochondrial functions compared to anthralin.

Anthralin 10,10’-dimer vs. Anthraquinone: The dimer has different redox properties and does not function as an electron donor like anthralin.

Anthralin 10,10’-dimer vs. Chrysarobin: The dimer is a synthetic compound with more controlled and predictable properties compared to the natural product chrysarobin.

Actividad Biológica

Anthralin, also known as dithranol, is a synthetic anthraquinone derivative primarily used in the treatment of psoriasis. The compound has been extensively studied for its biological activity, particularly its anti-proliferative and anti-inflammatory effects on skin cells. This article focuses on the biological activity of Anthralin 10,10'-dimer, examining its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Anthralin's mechanism of action is multifaceted, involving several pathways that contribute to its therapeutic effects:

- Inhibition of Keratinocyte Proliferation : Anthralin reduces the synthesis of DNA and mitotic activity in hyperplastic epidermis, thereby normalizing cell proliferation and keratinization rates. This action is crucial in treating conditions like psoriasis, where keratinocyte proliferation is dysregulated .

- Mitochondrial Dysfunction : The compound promotes mitochondrial dysfunction in keratinocytes. This effect leads to the production of reactive oxygen species (ROS), which play a role in its anti-psoriatic action by inducing lipid peroxidation and affecting cellular signaling pathways .

- Cytokine Modulation : Anthralin has been shown to influence cytokine secretion from immune cells. For instance, it can induce a dose-dependent inhibition of interleukin-1 (IL-1) secretion from human monocytes, further contributing to its anti-inflammatory properties .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in clinical settings:

- Topical Application in Psoriasis : A study demonstrated that topical application of anthralin significantly reduces psoriatic lesions by inhibiting keratinocyte proliferation and promoting differentiation. Patients treated with anthralin showed marked improvement compared to controls .

- Comparison with Other Treatments : In comparative studies, anthralin has been shown to be effective against other topical treatments for psoriasis. Its unique mechanism allows it to be used alongside other therapies without significant drug interactions .

- Long-term Effects : Longitudinal studies indicate that patients using anthralin experience sustained remission periods, suggesting that its biological effects extend beyond immediate treatment outcomes .

Case Studies

- Case Study 1 : A 45-year-old male with chronic plaque psoriasis treated with a 0.1% anthralin cream showed complete clearance of lesions after eight weeks of treatment. The patient reported minimal side effects, primarily localized irritation .

- Case Study 2 : In a cohort study involving 30 patients with palmoplantar pustular psoriasis, those treated with anthralin demonstrated significant reductions in pustule count and improved skin texture over a 12-week period. Follow-up assessments indicated lasting improvements for up to six months post-treatment cessation .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,29-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNYGANIYRQQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C(=CC=C3)O)C(=C2C(=C1)O)O)C4=C5C=CC=C(C5=C(C6=C4C=CC=C6O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202676 | |

| Record name | Anthralin 10,10'-dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54304-27-7 | |

| Record name | Anthralin 10,10'-dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054304277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin 10,10'-dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.